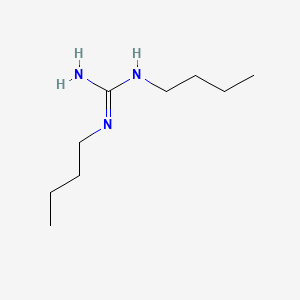
Guanidine, N,N'-dibutyl-
Übersicht
Beschreibung
“Guanidine, N,N’-dibutyl-” is a guanidine derivative . Guanidine is a strong organic base used in laboratory research as a protein denaturant . It is found in the urine as a normal product of protein metabolism .
Synthesis Analysis
The synthesis of guanidines has been a topic of interest due to their applications in various fields . The synthesis methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . A one-pot synthesis approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .
Wissenschaftliche Forschungsanwendungen
High Basicity
Guanidine’s pKaH (the acidity constant) in water is 13.6, indicating its strong basicity. At physiological pH, guanidine becomes protonated, forming the guanidinium cation. The resonance forms resulting from conjugation between nitrogen lone pairs and the imine double bond contribute to its high basicity .
Planarity
Due to the conjugation mentioned above, guanidinium cations exhibit planarity. This property influences their conformation and interactions with other molecules, such as amino acids and nucleic acid bases .
Now, let’s explore the exciting applications of guanidines:
Kinase Inhibitors
Guanidines play a crucial role in kinase inhibition. For instance, the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives has been explored as kinase inhibitors. These compounds hold promise for treating various diseases, including cancer and inflammatory disorders .
α2-Noradrenaline Receptor Antagonists
Guanidines have been investigated as α2-adrenoceptor antagonists. The preparation of 2-pyridinoguanidines demonstrates their potential in modulating adrenergic receptors. These compounds may find applications in managing conditions related to the sympathetic nervous system .
Guanidine-Based Ionic Liquids
Beyond biological applications, guanidine-based compounds have attracted attention due to their high thermal and chemical stability. In the field of pharmacology, they exhibit strong physiological activity. Researchers explore their unique molecular recognition properties in living organisms .
One-Pot Synthesis of N,N’-Disubstituted Guanidines
A one-pot approach allows efficient access to diverse N,N’-disubstituted guanidines. By combining N-chlorophthalimide, isocyanides, and amines, researchers achieve yields of up to 81%. This strategy provides a straightforward route to various guanidine derivatives .
Cyclic Guanidines in Natural Products
Cyclic guanidines, such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines, appear in natural products and compounds of medicinal interest. Their synthesis methods are essential for drug discovery and understanding biological pathways .
Wirkmechanismus
Target of Action
Guanidine, N,N’-dibutyl- primarily targets several proteins and enzymes in the body. Some of the known targets include Aldehyde dehydrogenase, mitochondrial; Ribonuclease pancreatic; DNA; Disks large homolog 4; Lysozyme; Guanidinoacetate N-methyltransferase; and Arginase . These targets play crucial roles in various biological processes, including metabolism, protein synthesis, and cellular signaling .
Mode of Action
Guanidine, N,N’-dibutyl- interacts with its targets in a variety of ways. For instance, it acts as an inhibitor for Aldehyde dehydrogenase, mitochondrial . Guanidine apparently enhances the release of acetylcholine following a nerve impulse and also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine, N,N’-dibutyl- affects several biochemical pathways. It plays a crucial role in the metabolism of living organisms . Topics include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Pharmacokinetics
Guanidine, N,N’-dibutyl- is rapidly absorbed and distributed in the body . The half-life of Guanidine, N,N’-dibutyl- is approximately 7-8 hours, suggesting that it remains in the body for a significant period before being eliminated .
Result of Action
The molecular and cellular effects of Guanidine, N,N’-dibutyl- action are primarily related to its interaction with its targets. For instance, by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it can affect muscle function . It is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Action Environment
The action, efficacy, and stability of Guanidine, N,N’-dibutyl- can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Guanidine, N,N’-dibutyl-, which can in turn influence its interaction with its targets . Additionally, factors such as temperature and the presence of other molecules can also affect the action of Guanidine, N,N’-dibutyl- .
Safety and Hazards
Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia). Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors, and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .
Zukünftige Richtungen
Guanidine-based compounds have found application in a diversity of biological activities . The design, synthesis, and application of guanidinium-based ionic liquid have attracted much attention of scholars at home and abroad . Various cyclic and acyclic guanidinium-based ionic liquids (GBILs) have been developed and applied in many fields .
Eigenschaften
IUPAC Name |
1,2-dibutylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N,N'-dibutyl- | |
CAS RN |
34331-58-3, 57028-96-3 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly(hexamethyleneguanide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181518.png)
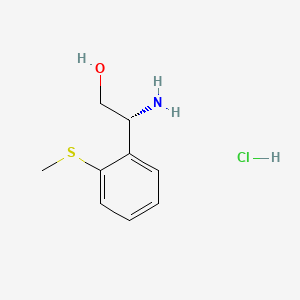
![4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8181537.png)
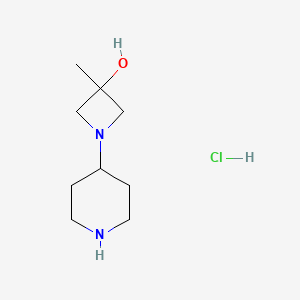
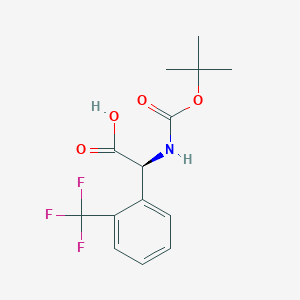

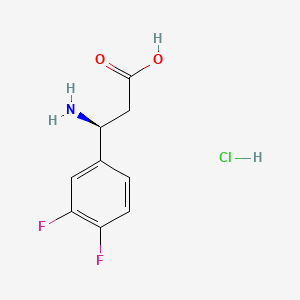


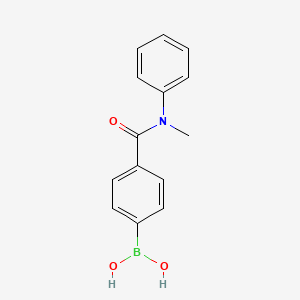
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)

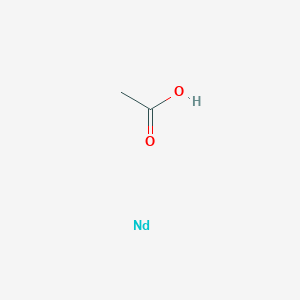
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)